molecular formula C14H15Cl2N3O2 B590923 Prothioconazole-4-hydroxy-desthio CAS No. 856045-88-0

Prothioconazole-4-hydroxy-desthio

Cat. No.: B590923
CAS No.: 856045-88-0
M. Wt: 328.193
InChI Key: YZPNFTVYLXGBPC-UHFFFAOYSA-N
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Description

Prothioconazole-4-hydroxy-desthio is a complex organic compound that belongs to the class of triazoles. This compound is characterized by the presence of a chlorocyclopropyl group, a hydroxy group, and a triazole ring, making it a unique and versatile molecule in various scientific fields.

Mechanism of Action

Target of Action

Prothioconazole-4-hydroxy-desthio, also known as 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol, is a systemic triazolinthione fungicide . Its primary targets are diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in cereals, oilseed rape, and peanuts .

Mode of Action

The compound interferes with the synthesis of ergosterol in the target fungi by inhibiting CYP51 . CYP51 catalyzes the demethylation at C14 of lanosterol or 24-methylene dihydrolanosterol . This inhibition leads to morphological and functional changes in the fungal cell membrane .

Biochemical Pathways

The inhibition of CYP51 disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes . This disruption affects the integrity and function of the cell membrane, leading to the death of the fungus .

Pharmacokinetics

In rats, the compound is rapidly and extensively absorbed from the gastrointestinal tract . The highest concentrations of the compound were found in the gastrointestinal tract and liver . Excretion was initially extensive and relatively rapid, mainly via the feces . Extensive biliary excretion was shown in bile-duct cannulated rats .

Result of Action

The result of the compound’s action is the effective control of diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in various crops . By inhibiting the synthesis of ergosterol, the compound disrupts the integrity and function of the fungal cell membrane, leading to the death of the fungus .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is of low persistence in soil in both laboratory and field studies . The compound is also widely used to control diseases on various crops, and its application may be influenced by environmental conditions such as temperature, humidity, and rainfall .

Biochemical Analysis

Biochemical Properties

Prothioconazole-4-hydroxy-desthio’s fungicidal properties can be attributed to its ability to inhibit CYP51A1 . CYP51A1 is an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .

Cellular Effects

In terms of cellular effects, this compound has been shown to inhibit the activity, growth, and reproduction of Daphnia magna, a type of aquatic zooplankton . This indicates that this compound can have significant impacts on cellular processes and functions .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of the CYP51A1 enzyme, thereby inhibiting its function . This binding interaction disrupts the normal biosynthesis of ergosterol, leading to alterations in the structure and function of the fungal cell membrane .

Temporal Effects in Laboratory Settings

This compound has been found to have low persistence in soil in both laboratory and field studies . It degrades over time, with a half-life ranging from 0.07 to 1.27 days in laboratory settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . For example, in Daphnia magna, the 48-hour EC50 (concentration for 50% of the maximal effect) of this compound was found to be 5.19 mg/L . This indicates that higher doses of this compound can have more pronounced effects on the activity, growth, and reproduction of these organisms .

Metabolic Pathways

This compound is involved in the metabolic pathway of ergosterol biosynthesis . It interacts with the enzyme CYP51A1, which is crucial for the conversion of lanosterol to ergosterol .

Transport and Distribution

It is known that this compound can be absorbed and distributed in various tissues in animals, as evidenced by its detection in cattle milk and tissues .

Subcellular Localization

Given its mode of action, it is likely that it localizes to the endoplasmic reticulum, where the CYP51A1 enzyme is typically found

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prothioconazole-4-hydroxy-desthio typically involves multiple steps. One common method includes the reaction of 1-chlorocyclopropyl ketone with 1,2,4-triazole under basic conditions to form the triazole ring. This intermediate is then reacted with 3-chloro-4-hydroxybenzaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Prothioconazole-4-hydroxy-desthio undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

Prothioconazole-4-hydroxy-desthio has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
  • 2-[2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-1,2,4-triazole-3-thione

Uniqueness

Compared to similar compounds, Prothioconazole-4-hydroxy-desthio stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c15-12-5-11(20)2-1-10(12)6-14(21,13(16)3-4-13)7-19-9-17-8-18-19/h1-2,5,8-9,20-21H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPNFTVYLXGBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(CC2=C(C=C(C=C2)O)Cl)(CN3C=NC=N3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020499
Record name 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856045-88-0
Record name 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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